N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester is classified as an organic compound with the following attributes:
The synthesis of N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester involves several steps that typically include:
These steps require careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Typically, solvents like dichloromethane or dimethylformamide are used for solubilizing reactants .
The molecular structure of N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester can be described as follows:
The stereochemistry is critical; the compound has specific chiral centers that influence its biological activity. The SMILES representation for this compound is CC(C)[C@H](NC(=O)N(C)Cc1csc(n1)C(C)C)C(=O)O
, indicating its complex three-dimensional arrangement .
The primary chemical reactions involving N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester include:
The mechanism of action for N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester primarily relates to its role as a pharmaceutical agent. It has been investigated for its potential use in treating viral infections, particularly HIV. The thiazole moiety is believed to enhance binding affinity to viral proteins or enzymes involved in replication processes.
Research indicates that compounds like this may inhibit proteases or reverse transcriptases, crucial enzymes in viral replication. The specific interactions at the molecular level are still under investigation but suggest that structural modifications significantly enhance efficacy compared to standard L-valine derivatives .
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester finds applications primarily in:
The ongoing research into this compound's efficacy and safety profile continues to expand its potential applications within medicinal chemistry .
This compound is systematically identified through multiple naming conventions and regulatory identifiers. Its CAS Registry Number (154248-99-4) provides a universal reference across chemical databases and commercial catalogs [2] [4] [7]. The molecular formula C15H25N3O3S confirms elemental composition: carbon (55.0%), hydrogen (7.7%), nitrogen (12.8%), oxygen (14.7%), and sulfur (9.8%), with a precise molecular weight of 327.44 g/mol [1] [2] [5]. Commercial suppliers typically specify purity ≥95%, with the compound appearing as an off-white crystalline solid [2] [4].
Table 1: Nomenclature and Commercial Specifications
Identifier Type | Designation |
---|---|
Systematic Name | methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
Common Synonyms | N-[[Methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]-L-valine methyl ester; Ritomavir Intermediate MTV-III |
CAS Registry | 154248-99-4 |
Molecular Formula | C15H25N3O3S |
Purity | ≥95% (HPLC) |
Physical Form | Off-white solid |
The IUPAC name methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate provides a complete structural roadmap [2] [5] [9]:
The SMILES notation (CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC
) encodes molecular connectivity, with the [C@@H]
descriptor explicitly confirming the (S)-stereochemistry [5] [9]. Key structural features include:
Table 2: Structural Descriptors and Properties
Parameter | Value/Descriptor | Significance |
---|---|---|
Stereocenter | (S)-configuration at C2 | Dictates binding specificity |
Key Fragments | Thiazole ring; Urea; Methyl ester | Pharmacophore; Peptidomimetic; Prodrug moiety |
Computed Properties | LogP: 2.996; PSA: 99.77 Ų | Predicts moderate lipophilicity |
Density | 1.136 g/cm³ | Indicates molecular packing efficiency |
This compound emerged in the mid-1990s as a strategic intermediate in the synthesis of Ritonavir (CAS 155213-67-5), an HIV-1 protease inhibitor [3] [7] [10]. Abbott Laboratories (now AbbVie) pioneered its synthesis route, with the first patent disclosure appearing in US Patent 5,559,158 (1996), which detailed its preparation via coupling of methylated thiazole carbamate with L-valine methyl ester [5].
The compound enables critical structural elements in Ritonavir’s final architecture:
As synthetic methodologies advanced, this intermediate became commercially accessible for multi-kilogram production, supporting global antiretroviral therapy manufacturing [10]. Current research explores its applicability in synthesizing novel protease inhibitors beyond HIV, including investigations for SARS-CoV-2 therapeutics [7] [10].
Table 3: Historical Development Timeline
Year | Development Milestone | Reference |
---|---|---|
1994-1996 | Initial synthesis and patenting by Abbott Laboratories | US5559158A |
1996 | FDA approval of Ritonavir as HIV protease inhibitor | Product documentation |
2000s | Commercialization as reference standard (≥95% purity) | Supplier catalogs |
Present | Investigation as scaffold for new antiviral agents | Research literature |
The compound exemplifies rational intermediate design where stereochemical precision and functional group compatibility enable complex target molecule assembly. Its persistence in pharmaceutical supply chains underscores the enduring importance of well-characterized chiral building blocks in antiretroviral therapy [3] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7